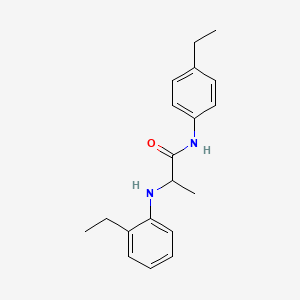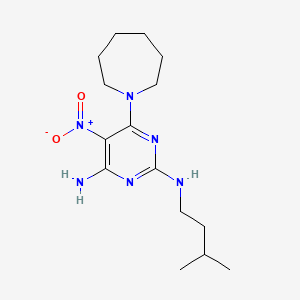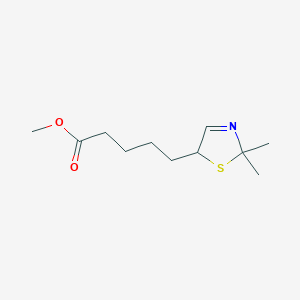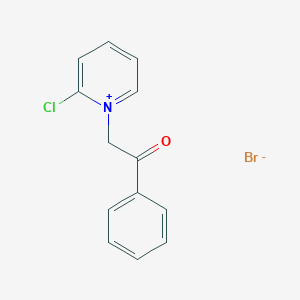![molecular formula C13H12N2 B14148463 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline CAS No. 58457-42-4](/img/structure/B14148463.png)
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring, with two methyl groups attached at the 2 and 3 positions of the pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of 2,3-dimethyl-7-aminoindole with acetoacetic ester under acidic conditions. This reaction typically requires heating and the use of a strong acid catalyst .
Another approach involves the reaction of 2,3-dimethylindole with an appropriate quinoline derivative under basic conditions. This method may involve the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrroloquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced pyrroloquinoline derivatives, and various substituted pyrroloquinoline compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been found to inhibit tyrosine kinases, which are enzymes involved in cell signaling and regulation. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparación Con Compuestos Similares
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-h]quinoline: Lacks the methyl groups at the 2 and 3 positions, which may affect its biological activity and chemical reactivity.
2-Methyl-1H-pyrrolo[3,2-h]quinoline:
3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one: A derivative with a different substitution pattern and potential as a Raf kinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
58457-42-4 |
|---|---|
Fórmula molecular |
C13H12N2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2,3-dimethyl-1H-pyrrolo[3,2-h]quinoline |
InChI |
InChI=1S/C13H12N2/c1-8-9(2)15-13-11(8)6-5-10-4-3-7-14-12(10)13/h3-7,15H,1-2H3 |
Clave InChI |
APTDWHWHMIIOLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C=CC3=C2N=CC=C3)C |
Solubilidad |
19.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14148380.png)
![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)


![(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione](/img/structure/B14148397.png)
![Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate](/img/structure/B14148401.png)




![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)

